3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-
Description
2-Bromo-3-chloro-5-fluorobenzoic acid is a halogenated benzoic acid derivative with substituents at the 2-, 3-, and 5-positions of the benzene ring. Its molecular formula is C₇H₃BrClFO₂, derived by substituting hydrogen atoms with bromine (position 2), chlorine (position 3), and fluorine (position 5), in addition to the carboxylic acid group at position 1. This compound is structurally related to several halogenated benzoic acids used in pharmaceuticals, agrochemicals, and material science.
Properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKODZANIAMINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 3-pyridinamine is treated with formaldehyde and hydrochloric acid to form 6-(hydroxymethyl)-3-pyridinamine. This intermediate undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 6-(chloromethyl)-3-pyridinamine. The chloromethyl derivative is then reacted with 4-ethylpiperazine in ethanol or methanol at 60–80°C for 6–12 hours, facilitated by a base such as triethylamine or sodium hydride to deprotonate the piperazine nitrogen.
Key Reaction:
The reaction proceeds via an Sₙ2 mechanism, where the piperazine nitrogen attacks the electrophilic methylene carbon. Yields typically range from 65% to 75%, with purity dependent on recrystallization or column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool to accelerate the synthesis of heterocyclic compounds. In one protocol, 3-pyridinamine, paraformaldehyde, and 4-ethylpiperazine are combined in a sealed vessel with acetic acid as a catalyst. Microwave heating at 150–170°C for 15–30 minutes induces a Mannich-type reaction, directly forming the methylene bridge between the pyridine and piperazine moieties.
Catalytic Coupling Approaches
Transition-metal-catalyzed cross-coupling reactions offer regioselective pathways for introducing the piperazine group. A palladium-catalyzed Buchwald-Hartwig amination has been employed to couple 6-bromo-3-pyridinamine with 4-ethylpiperazine.
Protocol and Optimization
Using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C, the reaction achieves 70–78% yield. The choice of ligand critically influences efficiency; bulkier ligands like BINAP suppress undesired homo-coupling byproducts.
Industrial-Scale Production
Continuous flow reactors are increasingly adopted for large-scale synthesis due to superior heat and mass transfer. In a patented process, 3-pyridinamine and 4-ethylpiperazine are dissolved in methanol and pumped through a heated reactor tube (80°C) packed with immobilized base catalysts (e.g., Amberlyst A21). The continuous system achieves 90–95% conversion with residence times under 30 minutes, significantly outperforming batch methods.
Purification and Characterization
Crude product is purified via:
-
Liquid-Liquid Extraction : Partitioning between ethyl acetate and water removes unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes the target compound.
-
Recrystallization : Acetonitrile or methanol yields crystals with >99% purity (verified by HPLC).
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 1.15 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.42 (s, 4H, piperazine N-CH₂), 6.85 (d, 1H, pyridine-H), 7.45 (dd, 1H, pyridine-H), 8.10 (d, 1H, pyridine-H).
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Scalability |
|---|---|---|---|---|
| Traditional Solution | Ethanol, 80°C, 12 h | 65–75% | High | Moderate |
| Microwave-Assisted | Acetic acid, 170°C, 15 min | 80–85% | Low | Limited |
| Catalytic Coupling | Pd(OAc)₂, toluene, 110°C | 70–78% | Moderate | High |
| Continuous Flow | Methanol, 80°C, 30 min residence | 90–95% | Low | Industrial |
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinamine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for chemists.
Table: Common Reactions Involving 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Forms different amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Nucleophilic substitution with functional groups | Alkyl halides, acyl chlorides (basic conditions) |
Biology
In biological research, this compound is being explored for its therapeutic properties , particularly as an enzyme inhibitor and receptor ligand. Its structural features allow it to interact effectively with biological targets, potentially leading to significant pharmacological effects.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. Studies are ongoing to evaluate the efficacy of 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- against various pathogens.
Medicine
The compound is under investigation for its potential anticancer activities . Its mechanism of action involves binding to specific molecular targets within cancer cells, which may inhibit tumor growth or induce apoptosis.
Table: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Targeting cancer cell pathways |
| Enzyme Inhibition | Modulating enzyme activity in metabolic pathways |
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its properties make it suitable for developing new drugs and agricultural products that require specific chemical functionalities.
Comparison with Related Compounds
3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- can be compared to similar compounds to highlight its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Pyridinamine | Simpler derivative | Lacks piperazine moiety |
| 6-[(4-Methyl-1-piperazinyl)methyl]-3-pyridinamine | Methyl group instead of ethyl | Similar activity but altered potency |
| 4-Ethyl-1-piperazine | Only piperazine component | No pyridine structure |
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety allows it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 2-bromo-3-chloro-5-fluorobenzoic acid with key analogs in terms of substituent positions, molecular weight, and applications:
*Calculated based on analogous compounds.
Reactivity and Functional Group Influence
- Halogen Effects: Bromine and chlorine at positions 2 and 3 enhance electrophilic substitution resistance, while fluorine at position 5 increases electron-withdrawing effects, stabilizing the carboxylic acid group. This combination may improve metabolic stability in drug candidates compared to non-fluorinated analogs like 5-bromo-2-chlorobenzoic acid .
- Amino vs. Halogen: Replacing bromine with an amino group (as in 2-amino-3-chloro-5-fluorobenzoic acid) increases nucleophilicity but reduces lipophilicity, impacting bioavailability .
Key Research Findings
- Agrochemical Use : Chlorine and bromine substituents improve pesticidal activity, as demonstrated in 5-bromo-2-chlorobenzoic acid derivatives .
Biological Activity
3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperazine moiety, which enhances its biological activity. The general structure can be represented as follows:
Synthesis
The synthesis of 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- typically involves the reaction of 3-pyridinamine with 4-ethyl-1-piperazine. The process usually requires controlled temperature and pressure conditions, often utilizing solvents like ethanol or methanol for optimal yield and purity.
Synthetic Route
- Reactants : 3-Pyridinamine and 4-ethyl-1-piperazine.
- Catalysts : Suitable catalysts are employed to facilitate the reaction.
- Purification : Techniques such as chromatography are used to purify the final product.
Antimicrobial Activity
Research indicates that compounds similar to 3-Pyridinamine, including various pyridine derivatives, exhibit notable antimicrobial properties. A study reviewed the antimicrobial activity against several pathogens, revealing that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Pyridine Compounds
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 3-Pyridinamine Derivative | S. aureus | 15 |
| 6-(4-Ethyl-1-piperazinyl)methyl | E. coli | 18 |
| Other Pyridine Derivatives | P. aeruginosa | 12 |
Anticancer Activity
In addition to antimicrobial effects, there is growing evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
The mechanism through which 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety enhances binding affinity to these targets, leading to modulation of their activity:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can alter receptor signaling pathways, impacting various physiological responses.
Study on Antimicrobial Efficacy
A recent study explored the efficacy of various pyridine derivatives against clinical isolates of resistant bacterial strains. The results indicated that compounds containing piperazine structures showed enhanced antibacterial activity compared to their non-piperazine counterparts .
Cancer Cell Line Study
Another significant research effort evaluated the effects of this compound on human cancer cell lines. Results demonstrated that treatment with 3-Pyridinamine derivatives led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting potential for development as an anticancer agent .
Q & A
Q. What is the synthetic pathway for 3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-, and how is its structural integrity validated?
The synthesis involves coupling a pyrrolo[2,3-d]pyrimidine core with a 4-[(4-ethylpiperazinyl)methyl]phenyl moiety, followed by chiral resolution to isolate the (R)-1-phenylethylamine derivative. Structural validation employs NMR to confirm proton environments (e.g., piperazinyl methylene protons at δ 2.4–3.2 ppm) and LCMS for molecular weight verification (440.58 g/mol). Purity ≥98% is confirmed via HPLC with UV detection at 236 nm and 327 nm .
Q. What are the optimal solubility and storage conditions for this compound in experimental settings?
AEE788 is sparingly soluble in aqueous buffers (<0.25 mg/mL in PBS) but dissolves well in DMSO (25 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute ≤1:3 in PBS. Store crystalline solids at -20°C (stable for ≥4 years) and working solutions at -80°C (≤1 year). Avoid freeze-thaw cycles to prevent precipitation .
Q. What primary biological targets and cellular effects are associated with this compound?
AEE788 is a dual inhibitor of EGFR (IC = 2–6 nM) and VEGFR (IC = 59–77 nM). It suppresses proliferation in EGFR/ErbB2-overexpressing cancer cell lines (e.g., A431 epidermoid carcinoma) and inhibits EGF/VEGF-stimulated endothelial cell growth. In vivo, it demonstrates antiangiogenic and antitumor activity in xenograft models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50_{50}50 values across kinase inhibition assays?
Variability arises from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize assays using recombinant kinases (e.g., EGFR L858R mutant vs. wild-type) and control for ATP levels (use Km values for each kinase). Validate findings with cellular assays measuring phospho-EGFR/VEGFR suppression .
Q. What strategies mitigate off-target effects when evaluating AEE788’s selectivity?
Employ kinome-wide profiling (e.g., using 400+ kinase panels) to identify off-target hits (e.g., c-Kit or PDGFR). Use structure-activity relationship (SAR) studies to modify the 4-ethylpiperazine moiety, which influences kinase selectivity. Cross-validate with siRNA knockdown of suspected off-targets .
Q. How does the compound’s metabolic stability impact in vivo efficacy studies?
AEE788 has moderate metabolic clearance in hepatocyte assays (t = 45 min in human microsomes). To enhance stability, co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models or design deuterated analogs at labile positions (e.g., ethylpiperazinyl methyl group) .
Q. What experimental designs address discrepancies between in vitro potency and in vivo tumor regression?
Use orthotopic models (e.g., glioblastoma U87-MG) instead of subcutaneous xenografts to better mimic tumor microenvironments. Combine AEE788 with anti-VEGF antibodies to assess additive effects on vascular normalization. Monitor pharmacodynamic biomarkers (e.g., p-EGFR in tumor biopsies) .
Q. How can researchers optimize formulations to improve aqueous solubility for intravenous administration?
Use nanoemulsion carriers (e.g., PEGylated liposomes) or cyclodextrin complexes (e.g., sulfobutylether-β-cyclodextrin). Characterize particle size (dynamic light scattering) and stability (zeta potential) to ensure colloidal stability in physiological buffers .
Q. What analytical methods reliably quantify AEE788 and its metabolites in biological matrices?
Use LC-MS/MS with a C18 column and positive ion mode (MRM transitions: m/z 441 → 281 for AEE788). Detect major metabolites (e.g., N-deethylated or piperazine-oxidized derivatives) via high-resolution mass spectrometry (HRMS). Validate recovery rates (>85%) in plasma and tissue homogenates .
Q. How should researchers design dose-escalation studies to balance efficacy and toxicity?
Start with MTD determination in rodents (e.g., 600 mg/kg oral TDLo in mice caused reversible hepatotoxicity). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations (C ≥ 1 µM) with target inhibition. Monitor biomarkers (e.g., ALT/AST for liver toxicity) .
Methodological Notes
- Data Reproducibility : Replicate key findings across ≥3 cell lines (e.g., A431, HUVEC, BT-474) and two animal models.
- Contamination Checks : Test batches for residual solvents (e.g., DMF) via GC-MS and endotoxins via LAL assay.
- Negative Controls : Include inactive enantiomers (e.g., (S)-1-phenylethylamine derivative) to confirm stereospecific activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
